BenchChemオンラインストアへようこそ!

MLAF50

REV1 UBM2 domain ubiquitin binding surface plasmon resonance (SPR)

Researchers dissecting REV1 domain-specific functions in translesion synthesis need selective probes. MLAF50 is the first-in-class inhibitor that orthosterically blocks the REV1 UBM2-ubiquitin interaction (Kd=37 μM), preventing chromatin co-localization with PCNA while leaving REV7 and RIR interfaces intact. • Exclusive UBM2 selectivity: No UBM1 binding (NMR-validated), ensuring unambiguous functional assignment. • Enables domain-specific mapping alongside JH-RE-06 (REV1-REV7) or PAP analog 1 (REV1-RIR). • Reliable supply: ≥98% purity, ambient shipping, available from mg to gram scales.

Molecular Formula C15H12I2O4
Molecular Weight 510.06 g/mol
Cat. No. B12371019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLAF50
Molecular FormulaC15H12I2O4
Molecular Weight510.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=CC(=C2I)CCC(=O)O)I
InChIInChI=1S/C15H12I2O4/c16-12-7-1-9(2-8-13(19)20)14(17)15(12)21-11-5-3-10(18)4-6-11/h1,3-7,18H,2,8H2,(H,19,20)
InChIKeyRDLUIMMKEZXFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MLAF50: REV1 UBM2-Ubiquitin Interaction Inhibitor


MLAF50 (CAS: 1417653-96-3) is a small-molecule inhibitor that directly and orthosterically blocks the interaction between the REV1 UBM2 (Ubiquitin-Binding Motif 2) domain and ubiquitin [1]. It is the first-in-class chemical probe validated for this specific protein-protein interaction (PPI) interface. By competitively binding to the same residues on REV1 UBM2 that recognize ubiquitin, MLAF50 prevents the chromatin co-localization of REV1 with PCNA following DNA damage induction . This mechanism disrupts a critical scaffold function of REV1 in translesion synthesis (TLS) and DNA damage tolerance pathways.

First-in-class chemical probe for REV1 UBM2-ubiquitin protein-protein interaction
Orthosteric binding mode reported; competitively displaces ubiquitin
Enables dissection of UBM2-specific scaffolding in translesion synthesis (TLS) pathways
Mechanistically distinct from REV7-interface and RIR-interface inhibitors

MLAF50 vs Standard REV1 Inhibitors


REV1 is a multi-domain scaffolding protein with distinct interfaces: the REV7-binding region, the RIR (REV1-interacting region) motif for polymerase binding, and the UBM1/UBM2 ubiquitin-binding motifs [1]. These domains serve non-redundant biological functions. In-class inhibitors such as JH-RE-06 target the REV1-REV7 interaction (Kd = 0.42 μM), while PAP analog 1 targets the REV1-RIR interface (Kd = 21 μM) [2]. MLAF50 uniquely targets the REV1 UBM2-ubiquitin interaction (Kd = 37 μM) and demonstrates exclusive orthosteric binding that prevents REV1 chromatin localization without affecting REV1's structural integrity or other domain interactions [1]. Substituting MLAF50 with a REV7-interface or RIR-interface inhibitor would interrogate entirely different biological mechanisms and cellular outcomes, fundamentally altering the experimental question being addressed [2].

REV7-interface inhibitor (JH-RE-06)
Targets REV1-REV7 dimerization, a scaffolding function distinct from ubiquitin-mediated chromatin recruitment. Interchange would shift the biological question from UBM2-dependent TLS to REV7-mediated polymerase interactions.
RIR-interface inhibitor (PAP analog 1)
Blocks REV1-polymerase binding. Substitution changes the mechanism from ubiquitin recognition to polymerase recruitment, potentially altering phenotypic outcomes and off-target profiles.
Pan-REV1 genetic knockout
Genetic approaches eliminate all REV1 domains simultaneously. Pharmacological inhibition with MLAF50 preserves REV7 and RIR domain functions, enabling domain-specific mechanistic mapping.

MLAF50 Quantitative Evidence


REV1 UBM2 Binding Affinity (SPR)

MLAF50 directly binds to the REV1 UBM2 domain with a dissociation constant (Kd) of 37 μM, as measured by surface plasmon resonance (SPR) assays. In contrast, the native ligand ubiquitin interacts with REV1 UBM2 with binding parameters determined via NMR titration and X-ray crystallography, though SPR-derived Kd values for the ubiquitin-UBM2 interaction are not reported in the same study. In parallel, structurally related REV1 inhibitors include JH-RE-06 (targeting REV1-REV7 interface) with a Kd of 0.42 μM (ITC) and PAP analog 1 (targeting REV1-RIR interface) with a Kd of 21 μM (MST) [1].

UBM2 Binding Affinity
Cross-study comparable
MLAF50 Kd = 37 μM (SPR)
JH-RE-06: 0.42 μM (ITC, REV7 interface)
PAP analog 1: 21 μM (MST, RIR interface)
Supports UBM2-selective probe fit; cross-study Kd comparisons require method-context review.
Direct ubiquitin-UBM2 Kd not reported in same study; SPR vs ITC vs MST limits absolute ranking.
REV1 UBM2 domain ubiquitin binding surface plasmon resonance (SPR) protein-protein interaction inhibitor

Inhibition of REV1 Chromatin Localization

In cellular assays using U2OS osteosarcoma cells treated with the DNA-damaging agent cisplatin, MLAF50 treatment prevented the chromatin localization of REV1 and its co-localization with PCNA. In the absence of inhibitor, cisplatin induces robust REV1 chromatin localization as a DNA damage tolerance response. MLAF50 disrupts this process by orthosterically blocking the REV1 UBM2-ubiquitin interaction, as demonstrated by immunofluorescence microscopy [1]. By comparison, JH-RE-06 (REV1-REV7 inhibitor) sensitizes multiple tumor cell lines to cisplatin and shows in vivo synergy with cisplatin in mouse melanoma models, while PAP analog 1 synergizes with olaparib/temozolomide in SCLC cells [2].

Chromatin Localization
Reported context
Prevents cisplatin-induced REV1 chromatin localization in U2OS cells (immunofluorescence).
Supports UBM2-specific pathway interrogation; distinct from REV7/RIR inhibitor phenotypes.
Quantitative EC50 for localization blockade not reported; cross-model reproducibility under review.
DNA damage response cisplatin sensitization REV1 chromatin localization PCNA co-localization

Orthosteric Binding Validation (NMR/X-ray)

Heteronuclear single quantum coherence (HSQC) NMR experiments revealed that MLAF50 induces significant chemical shift perturbations in REV1 UBM2 residues that are identical to those affected by ubiquitin binding. In contrast, the structurally homologous REV1 UBM1 domain showed no significant NMR peak shifts upon ubiquitin addition, demonstrating that only UBM2 participates in ubiquitin recognition [1]. This orthosteric binding mode distinguishes MLAF50 from allosteric inhibitors and confirms direct competition with the endogenous ubiquitin ligand. X-ray crystallography of the REV1 UBM2-ubiquitin complex (PDB ID not specified in search results) further validates the binding interface.

Orthosteric Validation
Reported structural context
NMR HSQC peak shifts in UBM2 residues (L8, L73) match ubiquitin-induced shifts; UBM1 domain unaffected.
Supports orthosteric binding mode confidence; no allosteric or UBM1 cross-reactivity observed.
Qualitative NMR data; X-ray crystallography of UBM2-ubiquitin complex reported separately.
NMR chemical shift perturbation orthosteric inhibitor protein-ligand interaction structural biology

MLAF50 Research Applications


UBM2-Specific REV1 Scaffolding Dissection

MLAF50 is optimally suited for experiments designed to isolate the functional contribution of the REV1 UBM2-ubiquitin interaction to TLS and DNA damage tolerance pathways. In a comparative pharmacological study using cells treated with cisplatin or UV radiation, MLAF50 treatment (at concentrations informed by its 37 μM Kd) enables researchers to specifically block REV1 chromatin localization while leaving REV1's REV7-interacting and RIR-mediated functions intact [1]. Parallel treatment with JH-RE-06 (REV1-REV7 inhibitor) or PAP analog 1 (REV1-RIR inhibitor) would reveal distinct phenotypic outcomes, allowing for domain-specific functional mapping of REV1's scaffolding roles [2].

Selectivity Profiling in UBD Panels

Given that MLAF50 binds orthosterically to REV1 UBM2 but shows no binding to the structurally related UBM1 domain in NMR assays [1], this compound is a critical reference standard in selectivity profiling panels for ubiquitin-binding domain (UBD) inhibitors. Researchers screening novel UBD-targeting compounds can use MLAF50 as a positive control for UBM2 engagement and as a negative control for UBM1 and other UBD families, ensuring that observed cellular phenotypes are attributable to UBM2 inhibition rather than off-target UBD interactions.

Cisplatin Resistance & Synthetic Lethality Studies

REV1 has been implicated in cisplatin resistance in ovarian and lung cancer models, and Rev1 depletion dramatically improves cisplatin and cyclophosphamide efficacy in mouse lymphoma [1]. MLAF50 enables pharmacological interrogation of the specific contribution of the REV1 UBM2-ubiquitin axis to these resistance mechanisms without genetic knockout or knockdown approaches. In ovarian or lung cancer cell lines treated with cisplatin, MLAF50 co-treatment can be used to assess whether UBM2 blockade phenocopies Rev1 knockout and whether it synergizes with existing chemotherapeutics or PARP inhibitors [2].

Application
Selection Property
Validation Focus
UBM2-specific TLS scaffolding studies
UBM2-ubiquitin PPI inhibition specificity
REV1 chromatin localization assay; PCNA co-localization disruption
Ubiquitin-binding domain selectivity panels
Orthosteric UBM2 engagement without UBM1 binding
UBM1 and off-target UBD counter-screening; NMR/SPR confirmation
DNA damage tolerance & chemotherapy response models
UBM2-dependent TLS pathway interrogation
Cisplatin sensitization endpoints; PARP inhibitor synergy context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLAF50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.